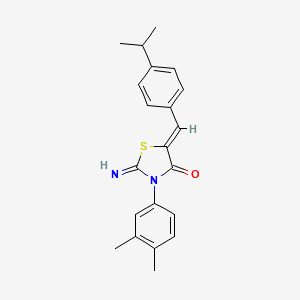![molecular formula C18H21ClO3 B5140687 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5140687.png)
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the late 1970s as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). Since then, it has been widely used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mécanisme D'action
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that is activated by the endogenous ligands epinephrine and norepinephrine. By blocking this receptor, this compound 118,551 inhibits the downstream signaling pathways that are activated by β2-adrenergic receptor activation, including the cyclic AMP (cAMP) pathway. This results in a decrease in the relaxation of smooth muscle cells and a decrease in the secretion of mucus in the lungs.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have a number of biochemical and physiological effects in various tissues and organs. In the lungs, it decreases the relaxation of smooth muscle cells and the secretion of mucus, which can help to alleviate the symptoms of asthma and COPD. In the heart, it decreases the contractility of cardiac muscle cells and the rate of cardiac output, which can help to reduce the workload on the heart and improve cardiac function. In the skeletal muscle, it decreases the uptake and utilization of glucose, which can help to improve insulin sensitivity and glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has several advantages for use in lab experiments. It is a highly selective β2-adrenergic receptor antagonist, which allows for the specific targeting of this receptor and the downstream signaling pathways that are activated by its activation. It is also relatively stable and easy to handle, which makes it a convenient tool for use in various experimental settings. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which can limit its efficacy in some experimental models. It also has some off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 and β2-adrenergic receptor antagonists more broadly. One direction is the development of more selective and potent β2-adrenergic receptor antagonists that can be used to target specific signaling pathways and tissues. Another direction is the investigation of the role of β2-adrenergic receptor signaling in various diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Additionally, there is a need for more research on the off-target effects of this compound 118,551 and other β2-adrenergic receptor antagonists, as well as their potential interactions with other drugs and therapies.
Méthodes De Synthèse
The synthesis of 1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 involves several steps, starting with the reaction of 2,3-dimethylphenol with propylene oxide to form 4-(3-hydroxypropoxy)-2,3-dimethylphenol. This intermediate is then reacted with 3-methoxyphenol in the presence of potassium carbonate to form 4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylphenol. The final step involves the reaction of this intermediate with thionyl chloride to form this compound.
Applications De Recherche Scientifique
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene 118,551 has been extensively used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been used in in vitro studies to investigate the mechanism of action of β2-adrenergic receptor antagonists and in vivo studies to evaluate the efficacy of these drugs in the treatment of various diseases, including asthma, COPD, and cardiovascular disease.
Propriétés
IUPAC Name |
1-chloro-4-[3-(3-methoxyphenoxy)propoxy]-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-13-14(2)18(9-8-17(13)19)22-11-5-10-21-16-7-4-6-15(12-16)20-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPSOXWLPNEXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)OCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5140616.png)
![9-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5140618.png)


![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)
![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5140661.png)

![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5140695.png)
![1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5140697.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)